molecular formula C14H18Cl2NNaO2 B094812 Chlorambucil sodium salt CAS No. 1030-06-4

Chlorambucil sodium salt

Cat. No.: B094812
CAS No.: 1030-06-4
M. Wt: 326.2 g/mol
InChI Key: MXPCUEIEUDJYAC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclidrol can be synthesized through the hydration of carvone. The reaction involves the addition of water to the double bond of carvone, resulting in the formation of Cyclidrol. This reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods: In industrial settings, Cyclidrol is produced by the catalytic hydration of carvone using a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to optimize production.

Chemical Reactions Analysis

Types of Reactions: Cyclidrol undergoes various chemical reactions, including:

    Oxidation: Cyclidrol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: Cyclidrol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Cyclidrol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its effects on mucus secretion and clearance in respiratory diseases.

    Medicine: Used in the treatment of bronchopulmonary diseases to improve mucus clearance.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Cyclidrol exerts its effects by decreasing the viscosity of mucus, facilitating its removal from the respiratory tract. It acts on the mucus by breaking down the disulfide bonds in mucin, the primary component of mucus. This results in the thinning of mucus, making it easier to expel from the respiratory system .

Comparison with Similar Compounds

Cyclidrol is unique in its ability to decrease mucus viscosity effectively. Similar compounds include:

    N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.

    Bromhexine: A mucolytic that enhances mucus clearance by increasing the production of serous mucus.

    Ambroxol: A metabolite of Bromhexine that also acts as a mucolytic and expectorant.

Cyclidrol stands out due to its specific mechanism of action and its effectiveness in reducing mucus viscosity, making it a valuable compound in the treatment of respiratory diseases.

Properties

CAS No.

1030-06-4

Molecular Formula

C14H18Cl2NNaO2

Molecular Weight

326.2 g/mol

IUPAC Name

sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1

InChI Key

MXPCUEIEUDJYAC-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

1030-06-4

Origin of Product

United States

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